molecular formula C7H6F2IN B8553307 2,3-Difluoro-6-iodo-4-methylaniline CAS No. 932373-73-4

2,3-Difluoro-6-iodo-4-methylaniline

Cat. No.: B8553307
CAS No.: 932373-73-4
M. Wt: 269.03 g/mol
InChI Key: ZAJBUIBKJUTUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-6-iodo-4-methylaniline is a halogenated aniline derivative with the molecular formula C₇H₅F₂IN. Its structure features a methyl group at the 4-position, iodine at the 6-position, and fluorine atoms at the 2- and 3-positions on the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its unique electronic and steric properties. The iodine substituent enhances its reactivity in cross-coupling reactions, while the fluorine atoms modulate electron density and metabolic stability .

Properties

CAS No.

932373-73-4

Molecular Formula

C7H6F2IN

Molecular Weight

269.03 g/mol

IUPAC Name

2,3-difluoro-6-iodo-4-methylaniline

InChI

InChI=1S/C7H6F2IN/c1-3-2-4(10)7(11)6(9)5(3)8/h2H,11H2,1H3

InChI Key

ZAJBUIBKJUTUIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1F)F)N)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key Comparisons :
Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
2,3-Difluoro-6-iodo-4-methylaniline C₇H₅F₂IN 283.03 2-F, 3-F, 6-I, 4-CH₃ Pharmaceutical intermediates
4-Fluoro-2-methylaniline C₇H₈FN 125.14 4-F, 2-CH₃ Dyes, agrochemicals
4-Chloro-2-methylaniline C₇H₈ClN 141.60 4-Cl, 2-CH₃ Polymer stabilizers
2,6-Diiodo-4-methylaniline C₇H₇I₂N 398.95 2-I, 6-I, 4-CH₃ Radiolabeling agents
Analysis :
  • Reactivity :

    • The iodine in this compound facilitates Suzuki-Miyaura couplings and Ullmann reactions , unlike fluorine or chlorine analogs, which are less reactive in these transformations .
    • Fluorine substituents increase electron-withdrawing effects , reducing nucleophilic aromatic substitution (NAS) rates compared to chloro- or methyl-substituted analogs.
  • Stability :

    • The methyl group at the 4-position improves steric protection of the amine group, reducing oxidation susceptibility compared to unsubstituted anilines .
    • Iodo-substituted anilines (e.g., 2,6-Diiodo-4-methylaniline) exhibit lower thermal stability due to weaker C–I bonds compared to C–F or C–Cl bonds.

Physicochemical Properties

Property This compound 4-Fluoro-2-methylaniline 4-Chloro-2-methylaniline
Boiling Point (°C) ~280 (est.) 210–215 245–250
Solubility in H₂O Insoluble Slightly soluble Insoluble
LogP (lipophilicity) 3.2 (calc.) 1.8 2.5
  • The higher molecular weight and iodine content of this compound result in greater lipophilicity, enhancing membrane permeability in drug design .

Research Findings and Limitations

  • Synthetic Challenges : Handling iodine-substituted anilines requires strict inert conditions due to their sensitivity to light and moisture, unlike fluoro- or chloro-analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.